molecular formula C26H18N2O5 B12051164 Ethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate CAS No. 70654-03-4

Ethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate

Cat. No.: B12051164
CAS No.: 70654-03-4
M. Wt: 438.4 g/mol
InChI Key: KXFFSCJIMPISAZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate involves multiple steps. One common method includes the following steps :

    Formation of Quaternary Salts: Lepidine is stirred with different phenacyl bromides in acetone at room temperature to obtain quaternary salts.

    Reaction with Ethyl Propiolate: These quaternary salts are then treated with electron-deficient ethyl propiolate in the presence of anhydrous potassium carbonate (K2CO3) and dimethylformamide (DMF) solvent.

    Cyclization: The resulting product undergoes intramolecular cyclization to form the desired pyrroloquinoline derivative.

Chemical Reactions Analysis

Ethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrobenzoyl group, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Scientific Research Applications

Ethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate has several scientific research applications :

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: The compound exhibits biological activities such as antimicrobial and antimalarial properties.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate involves its interaction with specific molecular targets and pathways . The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrroloquinoline core structure is known to interact with enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Ethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate can be compared with other similar compounds in the pyrroloquinoline family :

  • Ethyl 3-(3-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate
  • Ethyl 1-(4-nitrobenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate
  • Ethyl 5-methyl-1-(4-nitrobenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate

These compounds share a similar core structure but differ in the position and type of substituents, which can lead to variations in their chemical and biological properties

Properties

CAS No.

70654-03-4

Molecular Formula

C26H18N2O5

Molecular Weight

438.4 g/mol

IUPAC Name

ethyl 3-(4-nitrobenzoyl)naphtho[2,1-e]indolizine-1-carboxylate

InChI

InChI=1S/C26H18N2O5/c1-2-33-26(30)21-15-24(25(29)17-7-10-18(11-8-17)28(31)32)27-22-13-9-16-5-3-4-6-19(16)20(22)12-14-23(21)27/h3-15H,2H2,1H3

InChI Key

KXFFSCJIMPISAZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC3=C(N2C(=C1)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])C=CC5=CC=CC=C53

Origin of Product

United States

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